Vitamin B5,Calcium Salt Hydrate-13C3 15N
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Overview
Description
Vitamin B5, Calcium Salt Hydrate-13C3 15N is a stable isotope-labeled compound of Vitamin B5, also known as pantothenic acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. Pantothenic acid is an essential nutrient involved in several metabolic pathways and is a structural component of coenzyme A (CoA) and the acyl carrier protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin B5, Calcium Salt Hydrate-13C3 15N involves the incorporation of stable isotopes of carbon and nitrogen into the pantothenic acid molecule. The process typically starts with the synthesis of labeled precursors, which are then used to construct the final compound. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without degradation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the labeled compound. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Vitamin B5, Calcium Salt Hydrate-13C3 15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives of the compound .
Scientific Research Applications
Vitamin B5, Calcium Salt Hydrate-13C3 15N has numerous scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of pantothenic acid metabolism.
Biology: Employed in studies of enzyme function and interaction, particularly those involving coenzyme A.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of pantothenic acid.
Industry: Applied in the development of nutritional supplements and fortified foods to ensure accurate labeling and dosage
Mechanism of Action
The mechanism of action of Vitamin B5, Calcium Salt Hydrate-13C3 15N involves its role as a precursor to coenzyme A. Coenzyme A is essential for the biosynthesis and oxidation of fatty acids, as well as the metabolism of proteins, carbohydrates, and fats. The labeled compound allows researchers to track and study these metabolic processes in detail. The molecular targets include enzymes involved in these pathways, and the labeled isotopes provide a means to quantify and analyze the interactions .
Comparison with Similar Compounds
Similar Compounds
Vitamin B5, Calcium Salt Hydrate: The unlabeled version of the compound, used for similar applications but without the isotope labeling.
Vitamin B5, Sodium Salt Hydrate: Another salt form of pantothenic acid, used in different formulations and applications.
Vitamin B5, Free Acid Form: The non-salt form of pantothenic acid, used in various biochemical studies
Uniqueness
The uniqueness of Vitamin B5, Calcium Salt Hydrate-13C3 15N lies in its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed mechanisms and pathways of pantothenic acid is crucial .
Properties
Molecular Formula |
C18H34CaN2O11 |
---|---|
Molecular Weight |
502.49 g/mol |
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethyl(113C)butanoyl)(15N)amino](2,3-13C2)propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/i2*3+1,4+1,8+1,10+1;; |
InChI Key |
KUKRZUPDYACRAM-PJMCWKILSA-L |
Isomeric SMILES |
CC(C)(CO)C([13C](=O)[15NH][13CH2][13CH2]C(=O)[O-])O.CC(C)(CO)C([13C](=O)[15NH][13CH2][13CH2]C(=O)[O-])O.O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
Origin of Product |
United States |
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